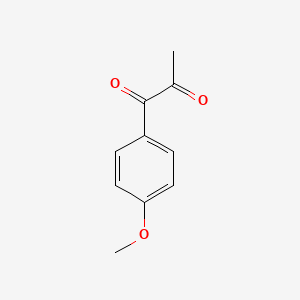
1-(4-Methoxyphenyl)propane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(4-Methoxyphenyl)propane-1,2-dione is a β-diketone derivative, which is a class of organic compounds characterized by the presence of two carbonyl groups (C=O) on adjacent carbon atoms. β-diketones are known for their ability to form stable chelates with metal ions and are often used in various chemical syntheses and applications.
Synthesis Analysis
The synthesis of β-diketone derivatives can involve various starting materials and reaction conditions. For instance, the synthesis of 1,7-bis(4-methoxyphenyl)-4-(1,3-dithiolan-2-ylidene)-1,6-heptadiene-3,5-dione, a related compound, involves the formation of a ketenedithioacetal functionality, which prevents keto-enol tautomerization and results in a stable crystal structure . Another related compound, 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, is synthesized by reacting Meldrum's acid with 4-methoxybenzaldehyde in ethanol, showcasing the versatility of β-diketones in forming various ring structures and derivatives .
Molecular Structure Analysis
The molecular structure of β-diketones is crucial in determining their physical and chemical properties. The crystal structure of related compounds shows that the presence of methoxy groups and other substituents can significantly influence the overall conformation and stability of the molecule. For example, the crystal structure of 1,3-diphenyl-2-(4-methoxyphenyl)propane-1,3-dione adopts a cis-diketo conformation with specific dihedral angles, indicating the influence of substituents on the molecular geometry .
Chemical Reactions Analysis
β-diketones can undergo various chemical reactions, including tautomerism, where the hydrogen atom can transfer between oxygen atoms, leading to different isomeric forms. The tautomerism and conformation of aryl-substituted β-diketones have been studied, revealing that most of these compounds exist predominantly in the enol form in solution, with the potential for slow enolization in some cases . Additionally, photoinduced molecular transformations of β-diketones with electron-rich alkenes have been explored, leading to the formation of new compounds through regioselective [3 + 2] photoadditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of β-diketones are influenced by their molecular structure and substituents. The presence of electron-donating methoxy groups can affect the π-delocalization and charge distribution within the molecule, as seen in the BF2 complex of a related β-diketone, which exhibits multiple chromisms and aggregation-induced emission properties . Spectroscopic investigations and quantum chemical calculations provide insights into the vibrational frequencies, molecular electrostatic potential, and hyperpolarizability of these compounds, which are important for understanding their role in non-linear optics and other applications .
Aplicaciones Científicas De Investigación
1. Crystallography and Material Science
1-(4-Methoxyphenyl)propane-1,2-dione has been studied in crystallography, revealing unique properties. For instance, the derivative 1-(4-methoxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione exhibits curved fractal structures in crystals. These structures, observed under an optical microscope, are attributed to weak intermolecular interactions causing dislocation during crystal growth. Such findings have artistic implications, with the micrographs being utilized in fashion design (Qian et al., 2017).
2. Molecular Structure Analysis
Research has focused on understanding the molecular structure of this compound and its derivatives. Studies have revealed that these compounds tend to adopt cis-diketo (Z,Z) conformations. The X-ray crystal structures of such compounds provide insights into the dihedral angles formed by carbonyl groups, contributing to our understanding of acyclic β-diketones without an enol configuration in the solid state (Emsley et al., 1987).
3. Chemical Reactions and Synthesis
The title compound has been derived from various reactions, contributing to the understanding of molecular interactions and synthesis pathways. For instance, it has been derived from reactions involving hydroxyphenyl and methoxyphenyl rings, leading to the formation of compounds stabilized by hydrogen bonding. These findings have implications for chemical synthesis and the study of intermolecular forces (Kausar et al., 2009).
4. Photophysical Properties
The study of this compound and its derivatives has also expanded into the realm of photophysical properties. For example, the compound's behavior in different polymorphs and its emission properties have been examined. This includes the study of chromic effects such as mechano-, thermo-, and chronochromism, as well as aggregation-induced emission and solvatochromic effects (Galer et al., 2014).
5. Biological and Pharmacological Applications
Although the focus is not on drug usage, it's worth noting that this compound and its derivatives have been explored for potential biological and pharmacological applications. This includes studies on antimicrobial and antioxidant activities, demonstrating the compound's relevance in various fields of scientific research (Sheikh et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)propane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJWSQBCJZWMIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


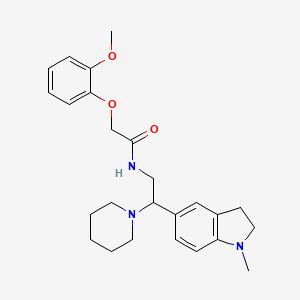
![1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine](/img/structure/B2531018.png)
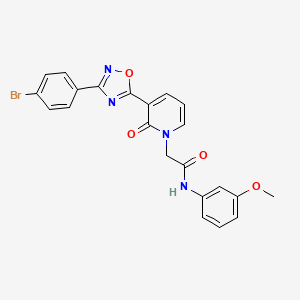

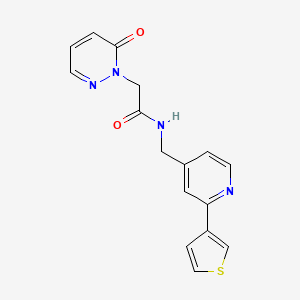
![(Z)-3-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2531025.png)
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2531026.png)
![4-N-(2,4-dimethylphenyl)-1-methyl-6-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2531029.png)
![2-tert-Butyl-9,10-bis[4-(1,2,2-triphenylvinyl)phenyl]anthracene](/img/structure/B2531030.png)
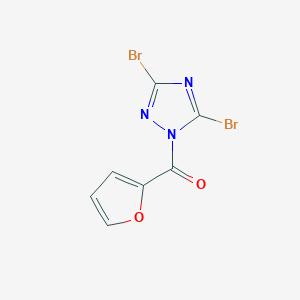
![1-[4-Phenyl-4-(1,3,4,5-tetrahydro-2-benzazepine-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2531032.png)
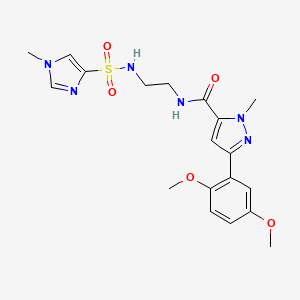
![1-{2-[Cyclohexyl(prop-2-yn-1-yl)amino]acetyl}-3-methylurea](/img/structure/B2531034.png)